Methyl (2S,4S)-4-(4-propylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
Methyl (2S,4S)-4-(4-propylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C15H22ClNO3 and its molecular weight is 299.79 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Catalysis
The compound has been implicated in various chemical synthesis and catalytic processes. Notably, it serves as a catalyst in the acylation of inert alcohols and phenols under base-free conditions, a process that is crucial in the formation of esters and amides in organic synthesis (Liu et al., 2014). Moreover, its role in the formation of poly(ether imide ester)s through high-temperature solution polycondensation reactions demonstrates its significance in polymer chemistry (Mehdipour-Ataei & Amirshaghaghi, 2005).
Pharmacological Research
In pharmacological research, derivatives of the compound have shown potential. For example, PF-04455242, a derivative, exhibits high affinity as a κ-opioid receptor (KOR) antagonist. This compound is noteworthy for its potential in treating depression and addiction disorders, as evidenced by its antidepressant-like efficacy and therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior in experimental models (Grimwood et al., 2011).
Material Science
In material science, the compound is instrumental in the synthesis of novel materials. Its application in the synthesis of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst showcases its relevance in sustainable chemistry practices. The meticulous study of reaction mechanisms involving this compound underlines its crucial role in developing environmentally friendly chemical processes (Liu et al., 2014).
Properties
IUPAC Name |
methyl (2S,4S)-4-(4-propylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-3-4-11-5-7-12(8-6-11)19-13-9-14(16-10-13)15(17)18-2;/h5-8,13-14,16H,3-4,9-10H2,1-2H3;1H/t13-,14-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWYFCVGLZMLCJ-IODNYQNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2CC(NC2)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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